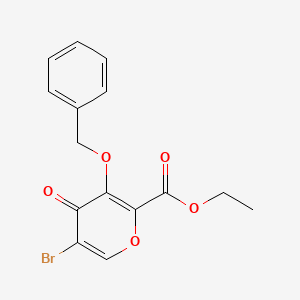
Ethyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound features a pyran ring, which is a six-membered ring containing one oxygen atom, and is substituted with a benzyloxy group, a bromine atom, and an ethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Bromination: The bromine atom can be introduced through an electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS).
Esterification: The ethyl ester group can be introduced through a Fischer esterification reaction involving the corresponding carboxylic acid and ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the bromine atom can participate in halogen bonding. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate: Lacks the bromine atom.
Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate: Has a methyl ester group instead of an ethyl ester group.
Ethyl 3-(benzyloxy)-5-chloro-4-oxo-4H-pyran-2-carboxylate: Contains a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the benzyloxy group and the bromine atom provides a distinct set of chemical properties that can be exploited in various applications.
特性
分子式 |
C15H13BrO5 |
|---|---|
分子量 |
353.16 g/mol |
IUPAC名 |
ethyl 5-bromo-4-oxo-3-phenylmethoxypyran-2-carboxylate |
InChI |
InChI=1S/C15H13BrO5/c1-2-19-15(18)14-13(12(17)11(16)9-21-14)20-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChIキー |
KHCHGMCYOJEBBK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=O)C(=CO1)Br)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


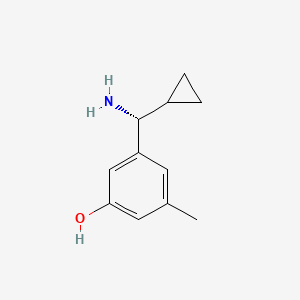
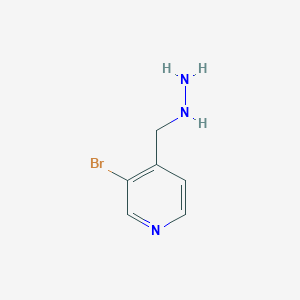
![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid;hydrate](/img/structure/B12963324.png)
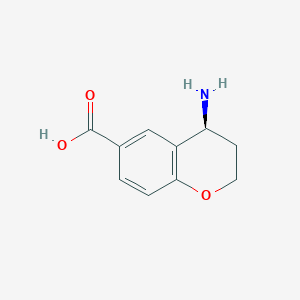
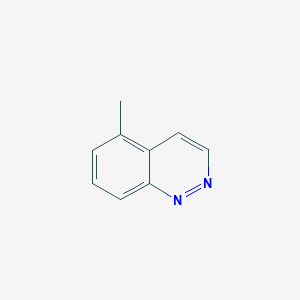
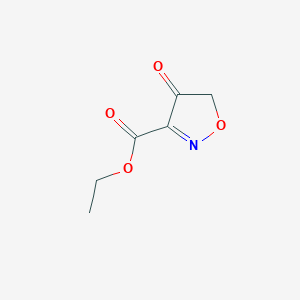
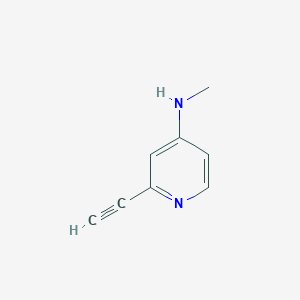
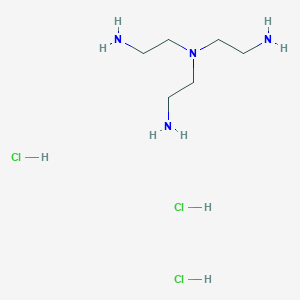
![3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-](/img/structure/B12963349.png)
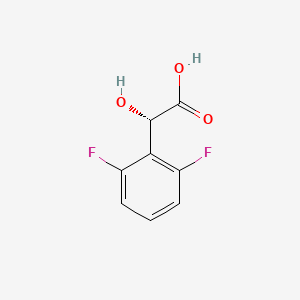
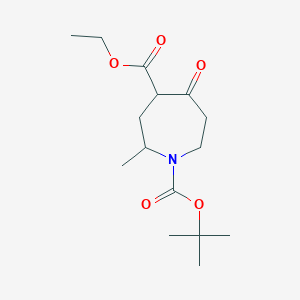
![3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12963355.png)
![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
